Cas no 5013-10-5 (METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-)

5013-10-5 structure
Product name:METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-
METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)- Chemical and Physical Properties
Names and Identifiers
-
- METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-
- (Z)-2-Amino-5-chlorobenzophenone oxime
- (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
- (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone Oxime
- (2-Amino-5-chlorophenyl)-phenylmethanona E-oxium
- NSC86144
- 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture)
- Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime, (1Z)-
- BA300030
- 2-Amino-5-chlorobenzophenone oxime, (Z)-
- (2-Amino-5-chlorophenyl)phenyl-methanone Oxime; 5-Chloro-2-aminobenzophenone Oxime; NSC 86144
- Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
- DTXSID901230398
- 2-Amino-5-chlorobenzophenone oxime
- Mixture of alpha/beta isomeric forms
- NCGC00020534-01
- 2-Amino-5-chlorobenzophenone oxime - Bio-X trade mark
- (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
- Benzophenone, 2-amino-5-chloro-, oxime, (Z)-
- 15185-66-7
- syn-2-Amino-5-chlorobenzophenone oxime
- (1Z)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
- (E)-(2-Amino-5-chlorophenyl)(phenyl)methanone oxime
- NCGC00020534-02
- (2-Amino-5-chlorophenyl)phenylmethanone oxime
- NSC-86144
- Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime, (Z)-
- 18097-52-4
- RF2RME3LWJ
- 5013-10-5
- FA67520
-
- MDL: MFCD26940231
- Inchi: InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13-
- InChI Key: GCAVNCINXJNLED-SSZFMOIBSA-N
- SMILES: C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N
Computed Properties
- Exact Mass: 246.0559907Da
- Monoisotopic Mass: 246.0559907Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 58.6Ų
METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)- Related Literature
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
5013-10-5 (METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-) Related Products
- 2172568-70-4(methyl 1-(3-hydroxythian-3-yl)cyclopropane-1-carboxylate)
- 1804704-57-1(4-Bromo-2,3-difluoro-6-(difluoromethyl)pyridine)
- 2137816-84-1(1,4(2H)-Quinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 1-(9H-fluoren-9-ylmethyl) ester)
- 2097860-80-3(2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide)
- 2648923-93-5((2S)-1-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetyl}pyrrolidine-2-carboxylic acid)
- 2228193-19-7(2,2-difluoro-1-(thiophen-3-yl)cyclopropylmethanamine)
- 2228511-43-9(3-(3,4-difluoro-2-methoxyphenyl)-3,3-difluoropropanoic acid)
- 2307780-88-5(rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans)
- 1261512-15-5(3-Bromo-3'-(difluoromethoxy)-2'-(trifluoromethyl)propiophenone)
- 1021035-51-7(3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk